An In-Depth Technical Guide to 2-Morpholinopyridine-3-boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Morpholinopyridine-3-boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinopyridine-3-boronic acid, identified by its CAS number 1218790-86-3, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, combining a pyridine ring, a morpholine moiety, and a reactive boronic acid group, make it a valuable synthon for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significant role in the design of kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.
Introduction: The Strategic Importance of 2-Morpholinopyridine-3-boronic Acid in Medicinal Chemistry
Boronic acids are a class of organoboron compounds that have garnered significant interest in drug discovery due to their unique chemical properties and biological activities.[1] The boronic acid functional group can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and carbohydrate sensors.[2][3] The incorporation of a pyridine ring introduces a key heterocyclic scaffold present in numerous approved drugs, offering sites for hydrogen bonding and other molecular interactions. Furthermore, the morpholine group is a prevalent structural motif in medicinal chemistry, often employed to enhance aqueous solubility, improve pharmacokinetic properties, and engage in crucial interactions with biological targets.[4]
The convergence of these three components in 2-Morpholinopyridine-3-boronic acid creates a versatile building block, particularly for the synthesis of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway.[5] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] The morpholine moiety, in particular, has been identified as a key pharmacophore for potent PI3K inhibition.[6][7]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 2-Morpholinopyridine-3-boronic acid is essential for its effective use in synthesis and drug design.
General Properties
| Property | Value | Reference |
| CAS Number | 1218790-86-3 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 90-94 °C | |
| Storage | 2-8°C |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the three protons on the pyridine ring, with their chemical shifts influenced by the electron-donating morpholine group and the electron-withdrawing boronic acid group. The protons of the morpholine ring will appear as two multiplets in the aliphatic region. The protons of the boronic acid hydroxyl groups will likely present as a broad singlet, and its chemical shift may be variable depending on the solvent and concentration.[8]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the carbon atoms of the pyridine and morpholine rings. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[9][10]
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid, B-O stretching, and vibrations associated with the pyridine and morpholine rings.[8]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 2-Morpholinopyridine-3-boronic Acid: A Step-by-Step Protocol
The synthesis of pyridinylboronic acids typically involves the reaction of a lithiated pyridine derivative with a trialkyl borate, followed by hydrolysis.[11] The following is a representative, detailed protocol for the preparation of 2-Morpholinopyridine-3-boronic acid.
Reaction Scheme
Caption: Synthetic workflow for 2-Morpholinopyridine-3-boronic acid.
Experimental Protocol
Materials:
-
3-Bromo-2-morpholinopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Lithiation: To a solution of 3-bromo-2-morpholinopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. The choice of a low temperature is critical to prevent side reactions and ensure the selective formation of the desired lithiated intermediate. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The borate ester acts as an electrophile, trapping the lithiated pyridine. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. This hydrolyzes the borate ester to the desired boronic acid. Adjust the pH to approximately 7 with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-Morpholinopyridine-3-boronic acid.
Applications in Drug Discovery: A Key Building Block for PI3K/mTOR Inhibitors
The primary application of 2-Morpholinopyridine-3-boronic acid in drug discovery is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The morpholinopyridine scaffold is a well-established pharmacophore for potent and selective PI3K inhibitors.[5][12]
Role in the Suzuki-Miyaura Cross-Coupling Reaction
2-Morpholinopyridine-3-boronic acid is an ideal coupling partner in the Suzuki-Miyaura reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[11] In this reaction, the boronic acid couples with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a biaryl or heterobiaryl product.
Caption: Suzuki-Miyaura coupling using the target boronic acid.
This reaction is central to the synthesis of a wide range of PI3K inhibitors where the 2-morpholinopyridine moiety is coupled to a core heterocyclic structure, such as a pyrimidine or purine.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for 2-morpholinopyridine-based inhibitors.
Compounds synthesized from 2-Morpholinopyridine-3-boronic acid are designed to bind to the ATP-binding pocket of PI3K enzymes, thereby inhibiting their kinase activity. The morpholine oxygen often forms a critical hydrogen bond with a key amino acid residue in the hinge region of the kinase domain, a feature associated with high potency.[6] Dual PI3K/mTOR inhibitors containing this scaffold have shown significant promise in preclinical and clinical studies.[12]
Conclusion and Future Perspectives
2-Morpholinopyridine-3-boronic acid is a high-value chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties and accessible synthesis make it an attractive starting material. Its role as a key building block in the construction of potent and selective PI3K/mTOR inhibitors via the Suzuki-Miyaura cross-coupling reaction underscores its importance in modern medicinal chemistry. As the quest for novel and more effective cancer therapeutics continues, the strategic application of versatile synthons like 2-Morpholinopyridine-3-boronic acid will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
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